molecular formula C19H21NO3S B2943688 Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate CAS No. 845902-52-5

Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate

Cat. No. B2943688
CAS RN: 845902-52-5
M. Wt: 343.44
InChI Key: XZALIXSEDICSQV-UHFFFAOYSA-N
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Description

“Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate” is a derivative of thiophene, a heterocyclic compound . Thiophene and its derivatives have shown extensive significance in the pharmaceutical field due to their varied biological and clinical applications .


Synthesis Analysis

The synthesis of thiophene derivatives, including “Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate”, involves the Gewald synthesis . The structures of the synthesized compounds were confirmed by FTIR, MS, and 1H-NMR .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate” was confirmed by FTIR, MS, and 1H-NMR . The IR spectrum showed peaks corresponding to C–H stretching, C=C stretching, C=N stretching, C=O stretching (carbonyl), C–O–C stretching, C–S–C stretching (thiophene ring), and O–CH3 stretching (aromatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate” include the Gewald synthesis . This reaction is commonly used for the synthesis of thiophene derivatives .

Scientific Research Applications

Antimicrobial Activity

This compound has shown promising results in combating various bacterial strains. It exhibits significant inhibitory effects against organisms such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The presence of the thiophene moiety enhances its effectiveness as an antimicrobial agent .

Anticancer Properties

Thiophene derivatives, including Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate, have been evaluated for their anticancer activities. Some studies suggest that these compounds can be effective against certain cancer cell lines, such as human lung cancer cells (A-549), indicating potential use in cancer therapy .

Antioxidant Effects

The antioxidant properties of thiophene derivatives are noteworthy. They can neutralize free radicals, which are harmful to biological systems. This compound, in particular, has shown to possess antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

Anticorrosion Applications

In the field of material science, this compound has been studied for its anticorrosion efficiency. It can provide protection against corrosion, making it a valuable additive in coatings and paints for metals .

Pharmaceutical Intermediates

The compound serves as an important intermediate in pharmaceutical manufacturing. It can be used to synthesize various drugs, especially those containing the thiophene nucleus, which is a common structure in many therapeutic agents .

Kinase Inhibition

Thiophene derivatives are known to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cells. By modulating kinase activity, this compound could be used in the treatment of diseases where kinase overactivity is a problem, such as certain types of cancer .

Mechanism of Action

Target of Action

Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate is a derivative of thiophene, a class of heterocyclic compounds known for their wide range of therapeutic properties Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Mode of Action

It’s known that thiophene derivatives interact with their targets, leading to changes in cellular functions . For instance, some thiophene derivatives have been found to inhibit kinases, enzymes that play a crucial role in signal transduction pathways .

Biochemical Pathways

Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple pathways may be affected .

Pharmacokinetics

The development of new thiophene derivatives is driven by the need for effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they can induce various molecular and cellular changes .

Action Environment

The development of new thiophene derivatives is driven by the need for effective, potent, and novel antimicrobial agents that can overcome the increasing resistance of microorganism agents, which is mainly caused by multi-drug resistant of gram-positive and gram-negative pathogenic bacteria .

properties

IUPAC Name

ethyl 4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-3-23-19(22)13-5-7-14(8-6-13)20-18(21)16-11-24-17-10-12(2)4-9-15(16)17/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZALIXSEDICSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate

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